molecular formula C18H16F2N4O B2523255 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326931-99-0

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2523255
CAS RN: 1326931-99-0
M. Wt: 342.35
InChI Key: OZBHCDBXSREDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized using various methods.

Scientific Research Applications

Medicinal Chemistry and Drug Development

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits potential as a scaffold for designing novel drugs. Researchers can modify its structure to create derivatives with improved pharmacological properties. Its triazole ring system is particularly interesting due to its bioisosteric resemblance to amide and ester functional groups. By introducing specific substituents, scientists can explore its interactions with biological targets, such as enzymes or receptors, for therapeutic purposes .

Antimicrobial Agents

The compound’s structural features make it a candidate for antimicrobial research. Researchers have investigated its antibacterial and antifungal activities. For example, related compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising antibacterial effects against Xanthomonas oryzae (Xoo), a plant pathogen. Further studies could explore its mechanism of action and optimize its efficacy .

Materials Science

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide can serve as a building block for functional materials. Its triazole ring can participate in coordination chemistry, leading to the design of metal-organic frameworks (MOFs) or coordination polymers. These materials find applications in gas storage, catalysis, and drug delivery systems .

Click Chemistry

The compound’s triazole moiety is a key player in click chemistry reactions. Click chemistry provides a rapid and efficient way to synthesize complex molecules. Researchers use this approach to connect different fragments, create libraries of compounds, and explore chemical space. The compound’s clickable properties make it valuable in drug discovery and chemical biology .

Bioconjugation and Imaging

Researchers can functionalize 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide with various tags (e.g., fluorescent dyes, radioisotopes) for bioconjugation. These modified derivatives can then be used for targeted imaging, tracking cellular processes, or studying protein interactions. The triazole linkage ensures stability and specificity in these applications .

Computational Chemistry

The compound’s unique structure provides an interesting case for computational studies. Researchers can explore its electronic properties, molecular dynamics, and binding interactions using quantum mechanical calculations. Understanding its behavior at the atomic level contributes to rational drug design and material science .

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-12(14-4-8-16(20)9-5-14)21-18(25)17-11-24(23-22-17)10-13-2-6-15(19)7-3-13/h2-9,11-12H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBHCDBXSREDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.